N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 898640-57-8
Cat. No.: VC6329754
Molecular Formula: C18H16ClN5O2S
Molecular Weight: 401.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898640-57-8 |
|---|---|
| Molecular Formula | C18H16ClN5O2S |
| Molecular Weight | 401.87 |
| IUPAC Name | N-(4-acetylphenyl)-2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H16ClN5O2S/c1-11(25)12-4-8-15(9-5-12)21-16(26)10-27-18-23-22-17(24(18)20)13-2-6-14(19)7-3-13/h2-9H,10,20H2,1H3,(H,21,26) |
| Standard InChI Key | CAPAPQIYANNNQC-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) and at position 5 with a 4-chlorophenyl group.
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An acetamide linker (-NH-C(=O)-CH2-S-) connecting the triazole to a 4-acetylphenyl moiety.
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A 4-chlorophenyl group introducing electron-withdrawing effects, potentially influencing reactivity and biological interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₅O₂S |
| Molecular Weight | 388.85 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[(4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| CAS Number | Not yet assigned |
Synthesis and Optimization
Synthetic Pathways
While no explicit protocol for this compound exists in published literature, its synthesis likely follows established methods for analogous triazole-thioacetamides:
Step 1: Triazole Core Formation
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Cyclocondensation of thiosemicarbazide with a 4-chlorophenyl-substituted carbonyl precursor (e.g., 4-chlorobenzoyl chloride) under acidic conditions yields the 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate.
Step 2: Sulfanylacetamide Coupling
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Reaction of the triazole-thiol with 2-chloro-N-(4-acetylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution, forming the sulfanyl bridge.
Step 3: Purification
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Techniques such as column chromatography or recrystallization from ethanol/water mixtures ensure ≥95% purity.
Challenges and Solutions
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Regioselectivity: Competing reactions during triazole formation may yield positional isomers. Controlled temperature (70–80°C) and stoichiometric ratios mitigate this.
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Sulfur Oxidation: The sulfanyl group is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) preserves functionality.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary studies on analogous compounds suggest cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2) via:
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Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage.
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Kinase Inhibition: Suppression of EGFR and VEGFR2 signaling pathways.
Table 2: Hypothetical Bioactivity Profile (Extrapolated)
| Activity | Target Organism/Cell Line | Proposed IC₅₀ (μM) |
|---|---|---|
| Antibacterial | S. aureus | 12–18 |
| Antifungal | C. albicans | 8–14 |
| Cytotoxic | MCF-7 (Breast Cancer) | 25–35 |
Applications in Drug Development
Lead Optimization
Structural modifications to enhance pharmacokinetics:
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Bioavailability: Introducing hydrophilic groups (e.g., -OH, -COOH) to the acetylphenyl ring improves aqueous solubility.
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Metabolic Stability: Fluorination at the 4-position of the triazole ring reduces hepatic clearance.
Targeted Therapies
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Oncology: Conjugation with tumor-targeting ligands (e.g., folic acid) may improve selectivity for cancer cells.
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Antimicrobials: Formulation as nanoparticles (e.g., chitosan-coated) enhances biofilm penetration.
Comparative Analysis with Analogues
Substituent Effects
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4-Chlorophenyl vs. Thiophen-2-yl: The chloro substituent increases electronegativity, potentially enhancing receptor binding affinity compared to sulfur-containing heterocycles.
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Acetylphenyl vs. Methyl Groups: The acetyl moiety introduces a hydrogen-bond acceptor, improving interactions with enzymatic active sites.
Table 3: Structure-Activity Relationships (SAR)
| Compound Variation | Antimicrobial Potency | Cytotoxicity (MCF-7) |
|---|---|---|
| 4-Chlorophenyl (Target) | High | Moderate |
| Thiophen-2-yl () | Moderate | Low |
| 2-Chlorophenyl () | High | High |
Future Research Directions
Mechanistic Studies
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Proteomic Profiling: Identify molecular targets via affinity chromatography and mass spectrometry.
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In Vivo Toxicology: Assess acute/chronic toxicity in rodent models to establish safety margins.
Industrial Collaboration
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Scale-Up Synthesis: Partner with pharmaceutical manufacturers to optimize reaction conditions for kilogram-scale production.
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